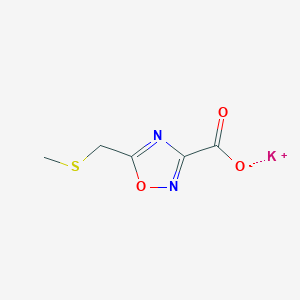

Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

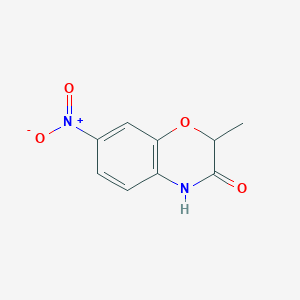

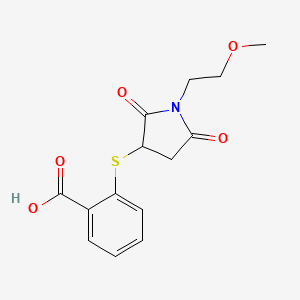

Potassium is a chemical element with the symbol K (from Neo-Latin kalium) and atomic number 19 . It is a crucial element in the human body and plays significant roles in many biological processes . Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . They are used in various fields, including medicinal chemistry, due to their diverse biological activities .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate is part of the oxadiazole family, known for its versatile applications in synthetic chemistry. A study described the convenient synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles using carboxylic acid esters and arylamidoximes in the presence of potassium carbonate, highlighting the antiproliferative activities of these compounds against different human cell lines (Barros et al., 2014). Similarly, the synthesis of 1,2,4-oxadiazoles from carboxylic acid esters and amidoximes using potassium carbonate was reported, showcasing the method's efficiency in producing a variety of oxadiazoles (Amarasinghe et al., 2006).

Protective Applications in Synthesis

The utility of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine in various synthetic sequences was demonstrated, highlighting its stability under different conditions and its use in incorporating side chains for further synthesis (Moormann et al., 2004).

Applications in Medicinal Chemistry

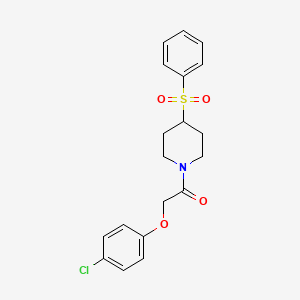

The synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were detailed, showing potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

Photocatalytic Applications

The photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles using potassium poly(heptazine imide) as a heterogeneous photocatalyst under visible light was explored, demonstrating a new approach to synthesize 1,3,4-oxadiazole derivatives with various substituents (Kurpil et al., 2018).

Antibacterial Activity

Several studies reported the synthesis of different oxadiazole derivatives and evaluated their antibacterial activity, underscoring the potential of these compounds in developing new antibacterial agents (Jain et al., 2009).

Mecanismo De Acción

Target of Action

Potassium is an essential nutrient that plays a crucial role in various physiological processes .

Mode of Action

Potassium is often a key ingredient for intravenous fluids, given to patients in clinical settings for rehydration, nutrition, and replenishment of electrolytes .

Biochemical Pathways

Potassium plays a critical role in cellular metabolism and normal neuromuscular function .

Pharmacokinetics

The distribution of potassium between the intracellular and the extracellular fluid compartments is regulated by physiologic factors such as insulin and catecholamines which stimulate the activity of the na + -k + atpase .

Result of Action

Potassium-related complications include life-threatening arrhythmia, neuromuscular dysfunction, diarrhea, nausea, and vomiting .

Action Environment

Various conditions and diseases interfere with normal body potassium balance, and underconsumption of potassium is one example .

Safety and Hazards

Propiedades

IUPAC Name |

potassium;5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S.K/c1-11-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDYIWFISYBLJP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NC(=NO1)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(benzo[d]isoxazol-3-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2485665.png)

![(2-Chloro-6-ethylpyridin-4-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2485670.png)

![5-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B2485671.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2485678.png)

![1-(2-pyridinyl)-1-ethanone O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2485680.png)

![3-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/no-structure.png)